(3-((6-(Diméthylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-méthylpipéridin-3-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O2 and its molecular weight is 333.436. The purity is usually 95%.

BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Bicyclo[1.1.1]pentane Building Block: Des chercheurs ont synthétisé ce composé en tant que bloc de construction bicyclo[1.1.1]pentane potentiellement utile . Sa structure unique peut servir d'échafaudage pour concevoir de nouveaux candidats médicaments.

- Capteur luminescent à base de polymère: Un autre dérivé de ce composé (polymère 2) présente des propriétés d'électrochimiluminescence prometteuses. Il sert de capteur luminescent pour la détection d'ions métalliques tels que Cu^2+, Co^2+ et Fe^3+ dans des solutions aqueuses . L'extinction drastique de la luminescence en fait un outil précieux pour la détection des ions métalliques.

Chimie médicinale et découverte de médicaments

Sensing luminescent

Mécanisme D'action

Target of Action

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The presence of the pyrrolidine ring and the dimethylamino group could potentially influence its absorption, distribution, metabolism, and excretion .

Activité Biologique

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone represents a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis routes, mechanisms of action, and relevant case studies.

Structural Characteristics

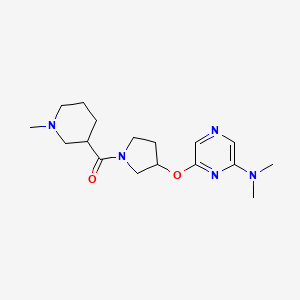

The structural formula of the compound can be represented as follows:

This indicates a molecular weight of approximately 303.36 g/mol. The presence of various functional groups enhances its solubility and bioactivity.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and differentiation.

Biological Activity Overview

The biological activities associated with this compound include:

- Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties against various viruses, including dengue virus (DENV). The interaction with host kinases like AAK1 and GAK has been highlighted as a potential mechanism for antiviral efficacy .

- Neuroactive Properties : The dimethylamino group is known to enhance neuroactivity, suggesting potential applications in neuropharmacology.

- Anticancer Potential : Similar compounds have shown promise in anticancer research, particularly in inhibiting tumor growth through modulation of specific signaling pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds structurally related to (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone:

- Antiviral Efficacy : A study demonstrated that inhibitors targeting AAK1 and GAK showed potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), emphasizing the relevance of these pathways in viral infections .

- Neuropharmacological Studies : Compounds with similar pyrazine structures were evaluated for their effects on neurotransmitter systems, revealing significant interactions that could lead to neuroprotective effects .

- Anticancer Research : Investigations into thiophene derivatives have shown that modifications similar to those in our compound can lead to enhanced anticancer activity through the inhibition of specific kinases involved in cancer progression.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Dimethylamino)pyrazine | Pyrazine core with dimethylamino substitution | Neuroactive |

| Thiophene Derivatives | Various substituents on thiophene | Anticancer |

| Benzofuran Derivatives | Benzofuran moiety linked to other structures | Antimicrobial |

Propriétés

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1-methylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-20(2)15-9-18-10-16(19-15)24-14-6-8-22(12-14)17(23)13-5-4-7-21(3)11-13/h9-10,13-14H,4-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWNRNKPWFDLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.